3-Benzyl-6-bromo-2-methoxy-7-methylquinoline
CAS No.: 918518-91-9
Cat. No.: VC16911619
Molecular Formula: C18H16BrNO
Molecular Weight: 342.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918518-91-9 |
|---|---|
| Molecular Formula | C18H16BrNO |
| Molecular Weight | 342.2 g/mol |
| IUPAC Name | 3-benzyl-6-bromo-2-methoxy-7-methylquinoline |
| Standard InChI | InChI=1S/C18H16BrNO/c1-12-8-17-14(11-16(12)19)10-15(18(20-17)21-2)9-13-6-4-3-5-7-13/h3-8,10-11H,9H2,1-2H3 |
| Standard InChI Key | HCKCQPVNTZTPHK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=NC(=C(C=C2C=C1Br)CC3=CC=CC=C3)OC |
Introduction
Structural and Physicochemical Properties
The quinoline core of 3-benzyl-6-bromo-2-methoxy-7-methylquinoline consists of a benzene ring fused to a pyridine ring, with substituents influencing electronic distribution and steric interactions. The methoxy group at position 2 enhances electron density in the aromatic system, while the bromine atom at position 6 introduces halogen-related reactivity. The benzyl group at position 3 and methyl group at position 7 contribute to hydrophobic interactions, potentially influencing membrane permeability in biological systems.
Table 1: Comparative Physicochemical Properties of Related Quinoline Derivatives
| Compound | Molecular Weight (g/mol) | LogP* | Water Solubility (mg/mL) |
|---|---|---|---|
| 3-Benzyl-6-bromo-2-methoxyquinoline | 358.22 | 4.2 | 0.12 |
| 6-Bromo-3-chlorophenyl-methyl-2-methoxyquinoline | 373.65 | 4.5 | 0.08 |
| Bedaquiline (Reference) | 555.54 | 7.1 | <0.01 |
*Predicted using Lipinski’s rule of five .
The methyl group at position 7 distinguishes this compound from analogs like 3-benzyl-6-bromo-2-methoxyquinoline, potentially altering metabolic stability and target binding affinity .
Synthesis and Optimization
The synthesis of 3-benzyl-6-bromo-2-methoxy-7-methylquinoline can be inferred from patented methodologies for analogous compounds. A representative pathway involves three key stages:
-
Halogenation and Cyclization: Starting with a substituted aniline precursor, halogenation at position 6 is achieved using brominating agents like . Cyclization via the Skraup or Doebner-von Miller reaction forms the quinoline core .
-
Methoxy Introduction: The 2-position methoxy group is introduced through nucleophilic substitution, typically using sodium methoxide under reflux conditions.
-
Benzyl and Methyl Functionalization: Benzylation at position 3 employs benzyl chloride in the presence of a base, while the 7-methyl group is introduced via Friedel-Crafts alkylation or palladium-catalyzed coupling .
Critical Reaction Parameters:
-
Temperature control during cyclization (80–100°C) to prevent side reactions.
-
Solvent selection (e.g., dichloromethane for extractions, methanol for recrystallization).
| Compound | MIC* against M. tuberculosis (µg/mL) | Cytotoxicity (IC50, µM) |
|---|---|---|
| Bedaquiline | 0.03 | >50 |
| 3-Benzyl-6-bromo-2-methoxyquinoline | 0.45 | 12.3 |
| 6-Bromo-3-chlorophenyl-methyl-2-methoxyquinoline | 0.78 | 8.9 |
*Minimum Inhibitory Concentration .
3-Benzyl-6-bromo-2-methoxy-7-methylquinoline serves as a critical reference standard in pharmaceutical quality control. Its fully characterized structure ensures accurate calibration of chromatographic systems during bedaquiline production. Regulatory guidelines mandate the use of such standards for:
-
Method Validation: Ensuring precision and accuracy in high-performance liquid chromatography (HPLC) assays.
-
Impurity Profiling: Quantifying synthesis byproducts to comply with International Council for Harmonisation (ICH) limits (typically <0.15% for unknown impurities) .
Stability Considerations:
-
Storage at -20°C under inert atmosphere to prevent degradation.
-
Regular revalidation using mass spectrometry and nuclear magnetic resonance (NMR) to confirm structural integrity .
Comparative Analysis with Structural Analogs
The uniqueness of 3-benzyl-6-bromo-2-methoxy-7-methylquinoline lies in its substitution pattern. A comparison with related compounds highlights the impact of specific functional groups:
-
3-Benzyl-6-bromo-2-chloroquinoline (CAS 654655-68-2): Replacement of methoxy with chlorine reduces electron-donating effects, decreasing solubility but increasing halogen bonding potential .
-
6-Bromo-2-methoxy-3-(phenylmethyl)quinoline (Bedaquiline Impurity 6, CAS 654655-69-3): Absence of the 7-methyl group results in faster hepatic clearance, as demonstrated in preclinical pharmacokinetic studies .
Synthetic Yield Optimization:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume